molecular formula C6H15NO2 B097292 4-Aminobutyraldehyde dimethyl acetal CAS No. 19060-15-2

4-Aminobutyraldehyde dimethyl acetal

Cat. No.: B097292
CAS No.: 19060-15-2
M. Wt: 133.19 g/mol
InChI Key: XOCHQQQPVSQATN-UHFFFAOYSA-N
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Description

4-Aminobutyraldehyde dimethyl acetal is an organic compound with the molecular formula C6H15NO2. It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutyraldehyde dimethyl acetal can be synthesized through the reaction of 4-aminobutyraldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

4-Aminobutyraldehyde+2MethanolAcid Catalyst4-Aminobutyraldehyde Dimethyl Acetal+Water\text{4-Aminobutyraldehyde} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Aminobutyraldehyde+2MethanolAcid Catalyst​4-Aminobutyraldehyde Dimethyl Acetal+Water

The reaction is carried out under acidic conditions to facilitate the formation of the acetal group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous distillation to remove water and drive the equilibrium towards the formation of the acetal .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Aminobutyraldehyde dimethyl acetal serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals, including:

  • Anti-migraine drugs : The compound is integral in synthesizing medications such as sumatriptan and rizatriptan, which are used to treat migraine conditions .
  • Melatonin synthesis : It is also a precursor for melatonin, a hormone that regulates sleep-wake cycles .

Biological Applications

The compound has demonstrated significant biological activity, particularly in cancer research:

  • Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, one derivative had an IC50 value of 14.5 µM against IGROV-1 ovarian cancer cells .
CompoundCell LineIC50 (µM)
ABDA Derivative 9IGROV-114.5
ABDA Derivative 10CW22Rv1>100
ABDA Derivative 14RWPE1>30–100

The mechanism of action may involve interactions with DNA, leading to alterations in cellular functions associated with proliferation and apoptosis .

Pharmaceutical Development

In medicinal chemistry, the compound's unique amino group positioning allows for the synthesis of neuroactive compounds, making it valuable for developing drugs targeting neurological disorders .

Industrial Applications

Beyond pharmaceuticals, this compound is used in producing fine chemicals and specialty materials due to its reactivity and stability under mild conditions .

Comparative Analysis with Related Compounds

CompoundStructure TypeUnique Features
4-Aminobutyraldehyde diethyl acetalDiethyl AcetalSimilar reactivity but different solvent solubility
2-PyridylmethylaminoacetaldehydeAmino AcetalContains a pyridine ring, altering biological activity
Succinaldehydic acid dimethyl acetalDimethyl AcetalDifferent carbon chain length impacting reactivity

The distinct properties of this compound make it a valuable compound in various applications compared to its analogs .

Mechanism of Action

The mechanism of action of 4-aminobutyraldehyde dimethyl acetal involves its ability to act as an intermediate in various chemical reactions. It can form stable acetals, which protect aldehyde groups during synthetic processes. The compound’s reactivity is primarily due to the presence of the amino and acetal functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

    4-Aminobutyraldehyde diethyl acetal: Similar in structure but with ethoxy groups instead of methoxy groups.

    4,4-Diethoxybutylamine: Another related compound with diethoxy groups.

Uniqueness: 4-Aminobutyraldehyde dimethyl acetal is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to form stable acetals under mild conditions sets it apart from other similar compounds .

Biological Activity

4-Aminobutyraldehyde dimethyl acetal (ABDA) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its synthesis, biological properties, and implications for future research.

  • Molecular Formula : C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • CAS Number : 19060-15-2
  • Boiling Point : 85 °C (22 mmHg)
  • Flash Point : 59 °C (138 °F)

This compound is characterized by its dimethoxy group, which contributes to its reactivity and biological interactions.

Synthesis of this compound

ABDA can be synthesized through various organic reactions involving amines and aldehydes. Recent studies highlight its synthesis via reactions with hydrazine and other reagents to yield derivatives with potential biological activity .

Antiproliferative Effects

Research indicates that ABDA exhibits antiproliferative activity against several cancer cell lines. For instance, a study evaluated its effects on human ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1) cells. The results showed that certain derivatives of ABDA had an IC50 of 14.5 µM against IGROV-1 cells, indicating significant cytotoxicity, while other derivatives did not exhibit notable activity (IC50 > 100 µM) .

CompoundCell LineIC50 (µM)
ABDA Derivative 9IGROV-114.5
ABDA Derivative 10CW22Rv1>100
ABDA Derivative 14RWPE1>30–100

The presence of specific functional groups in these derivatives appears to influence their antiproliferative potency, suggesting a structure-activity relationship that warrants further investigation.

The mechanism by which ABDA exerts its biological effects may involve interaction with DNA and modulation of cellular pathways associated with proliferation and apoptosis. NMR spectroscopy studies have shown that ABDA can bind to DNA oligonucleotides, leading to alterations in the chemical environment of nucleobases, which may disrupt normal cellular functions .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various derivatives of ABDA and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that the structural modifications significantly affected the compounds' ability to inhibit tumor growth .

Neuroprotective Potential

Another avenue of research has focused on the neuroprotective effects of ABDA-related compounds. Preliminary data suggest that these compounds may inhibit oxidative stress pathways, which are critical in neurodegenerative disorders .

Properties

CAS No.

19060-15-2

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

SMILES

COC(CCCN)OC

Canonical SMILES

CC(CCN)(OC)OC

Key on ui other cas no.

19060-15-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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